KRN633 is a synthetic quinazoline urea derivative classified as a receptor tyrosine kinase (RTK) inhibitor. It is specifically recognized as a potent and selective inhibitor of VEGFR-2, a key regulator of angiogenesis. [] KRN633 is primarily utilized in scientific research to investigate the role of VEGF signaling pathways in various physiological and pathological processes, including tumor angiogenesis, placental development, and retinal vascular development. [, , ]
KRN-633 was synthesized in the laboratory of Dr. Tohru Nagamitsu at Kitasato University School of Pharmaceutical Sciences. It belongs to the class of quinazoline urea derivatives and functions primarily as an ATP-competitive inhibitor of receptor tyrosine kinases associated with vascular endothelial growth factor signaling pathways .
The molecular structure of KRN-633 can be characterized by its unique arrangement of atoms that confer its biological activity. The compound features a quinazoline ring system connected to a urea group, which is critical for its interaction with vascular endothelial growth factor receptors.
KRN-633 primarily acts through inhibition of receptor tyrosine kinases associated with vascular endothelial growth factor signaling. Its chemical reactivity includes reversible binding to the ATP-binding site of these kinases, leading to downstream effects on cellular proliferation and angiogenesis.
The mechanism by which KRN-633 exerts its effects involves competitive inhibition at the ATP-binding site of vascular endothelial growth factor receptors. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways, which are essential for angiogenesis.
KRN-633 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent:
KRN-633 has significant potential applications in oncology due to its ability to inhibit angiogenesis:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3